



Pirimiphos chemical structure and physical properties

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An In-depth Technical Guide to Pirimiphos-methyl: Chemical Structure and Physical Properties

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physical properties of Pirimiphos-methyl, an organophosphorus insecticide. The information is presented to support research and development activities requiring detailed physicochemical data.

Chemical Identity and Structure

Pirimiphos-methyl is a broad-spectrum phosphorothioate insecticide and acaricide.[1][2] Its chemical identity is defined by several key identifiers:

- IUPAC Name: O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate[1] [2][3]
- CAS Name: O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate[2][3]
- CAS Number: 29232-93-7[1][4]
- Molecular Formula: C11H20N3O3PS[1][4]
- Molecular Weight: 305.33 g/mol [1][5]



The molecule's structure consists of a central pyrimidine ring substituted with a diethylamino group and a methyl group.[6] This heterocyclic moiety is linked to a dimethyl phosphorothioate group, which is characteristic of organophosphate insecticides.[6]

Caption: 2D Chemical Structure of Pirimiphos-methyl.

Physical and Chemical Properties

The physicochemical properties of Pirimiphos-methyl are critical for understanding its environmental fate, biological activity, and for developing formulations. The technical grade material is typically a straw-colored or yellow liquid.[6][7]

Property	Value	Conditions	Reference(s)
Physical State	Straw-colored liquid	Ambient	[1][6]
Melting Point	15-18 °C	Technical Grade	[1][6][7][8]
Boiling Point	Decomposes before boiling		[1][6]
Density	1.157 g/mL	at 20 °C	[7]
1.147 g/mL	at 30 °C	[1]	
Vapor Pressure	2.0 x 10 ⁻⁶ kPa (1.5 x 10 ⁻⁵ mmHg)	at 20 °C	[2][6]
1 x 10 ⁻⁴ Torr	at 30 °C	[7]	
Water Solubility	11 mg/L	at 20 °C, pH 5	[6]
10 mg/L	at 20 °C, pH 7	[6]	_
9.7 mg/L	at 20 °C, pH 9	[6]	_
~5 mg/L	at 30 °C	[1][7]	
Log P (Kow)	4.12 - 4.2	at 20 °C	[2][6]
рКа	4.30	Weakly basic	[2][6]
Refractive Index	1.527	at 25 °C	[6]



Experimental Protocols

The determination of the physicochemical properties of Pirimiphos-methyl follows standardized international guidelines to ensure reproducibility and comparability of data.

Determination of Octanol-Water Partition Coefficient (Log P)

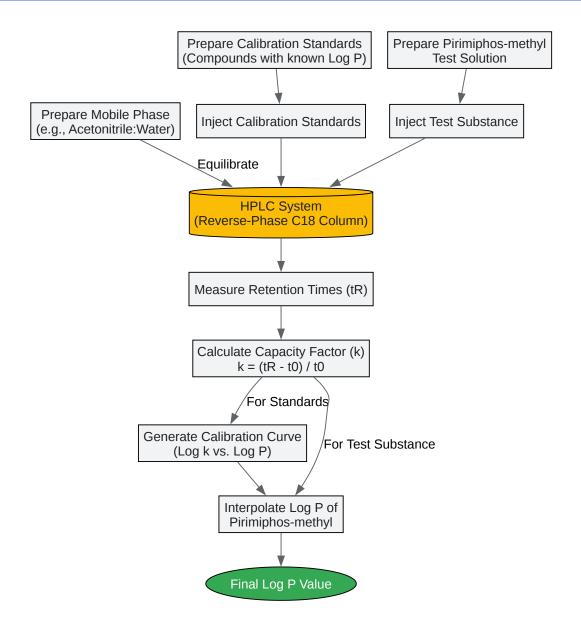
The octanol-water partition coefficient (Log P or Log Kow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. For Pirimiphosmethyl, this value was determined using methods equivalent to the EEC Method A8 and OECD Guideline 117.[2][9]

Methodology: HPLC Method[9][10]

This method is preferred for compounds with Log P values in the range of 0 to 6.[11]

- Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase High-Performance Liquid Chromatography (HPLC) column and its noctanol/water partition coefficient.[9] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.
- Calibration: A calibration curve is generated by plotting the known Log P values of a series of standard reference compounds against the logarithm of their measured capacity factors (k).
 [9] The capacity factor is calculated from the retention time of the substance and the column's dead time.
- Measurement: The test substance (Pirimiphos-methyl) is injected into the HPLC system under the same conditions as the reference compounds. Its retention time is measured in duplicate.
- Calculation: The capacity factor for Pirimiphos-methyl is calculated from its retention time.
 The Log P value is then interpolated from the calibration curve.[9]





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Caption: Workflow for Log P determination via the HPLC method.

Other Referenced Methods

- Vapour Pressure: Determined according to EEC Method A4.[2]
- Acidity: Determined according to CIPAC Method MT 31.[2] This is a titrimetric method where
 the sample is dissolved in a suitable solvent and titrated with a standard volumetric alkali
 solution.



Water Solubility: Determined according to CIPAC Method MT 157.1.[2] This often involves a
flask method where the substance is agitated in water at a constant temperature until
equilibrium is reached, followed by concentration analysis of the saturated solution.

Mechanism of Action and Related Pathways

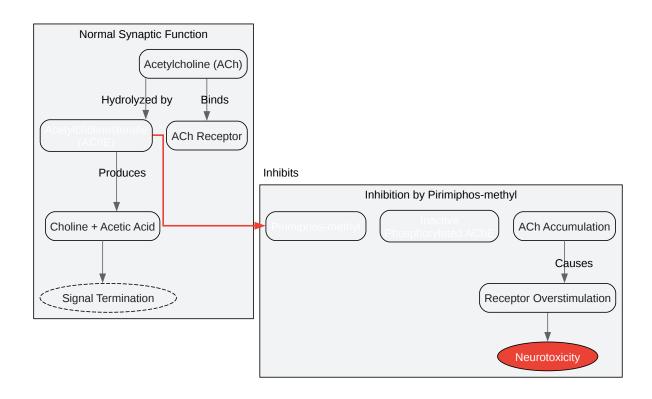
Pirimiphos-methyl is an acetylcholinesterase (AChE) inhibitor.[6][12][13] This is the primary mechanism underlying its insecticidal and toxic effects.[6]

Signaling Pathway: Cholinergic Synapse Disruption

- Normal Function: In a cholinergic synapse, the neurotransmitter Acetylcholine (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a signal. The enzyme Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[14][15]
- Inhibition by Pirimiphos-methyl: Pirimiphos-methyl (or its active oxon metabolite) binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[16]
- Consequence: This forms a stable, phosphorylated enzyme that is functionally inactive.[17]

 As a result, ACh cannot be broken down and accumulates in the synaptic cleft.[14][17]
- Toxic Effect: The excess ACh leads to continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately death in target insects.[14]





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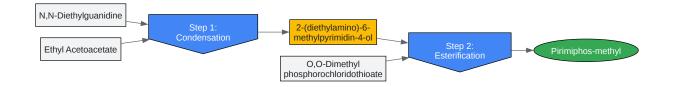
Caption: Inhibition of Acetylcholinesterase by Pirimiphos-methyl.

Synthesis Pathway

The industrial synthesis of Pirimiphos-methyl is typically a two-step process.[1]

- Pyrimidine Intermediate Formation: The process begins with the condensation of N,N-diethylguanidine (or its derivatives) with ethyl acetoacetate.[1][12] This reaction forms the core pyrimidine intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol.[12]
- Esterification: The hydroxyl group on the pyrimidine ring is then esterified with O,O-dimethyl phosphorochloridothioate in the presence of a base (like potassium carbonate or sodium hydroxide) and a solvent (like toluene).[12][18] This step forms the final Pirimiphos-methyl product.[12]





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